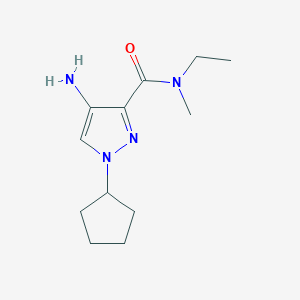
3,6-Dibrompyrazin-2,5-dicarbonitril
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dibromopyrazine-2,5-dicarbonitrile is a chemical compound with the molecular formula C6Br2N4. It is a cyano-functionalized pyrazine derivative, characterized by the presence of two bromine atoms and two cyano groups attached to a pyrazine ring. This compound is known for its electron-deficient nature, making it a valuable building block in various chemical applications .
Wissenschaftliche Forschungsanwendungen
3,6-Dibromopyrazine-2,5-dicarbonitrile has a wide range of applications in scientific research:
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and electronic components.
Wirkmechanismus
Target of Action
It is known that the compound is used as a solid additive in organic solar cells (oscs) to enhance their power conversion efficiencies .
Mode of Action
3,6-Dibromopyrazine-2,5-dicarbonitrile, being a highly electron-deficient building block, can modulate intermolecular interactions and improve molecular packing . This is beneficial for charge generation, transport, and collection in OSCs .
Biochemical Pathways
Its role in enhancing the efficiency of oscs suggests it may influence electron transport pathways .
Result of Action
The use of 3,6-Dibromopyrazine-2,5-dicarbonitrile as a solid additive in OSCs leads to an enhancement in power conversion efficiencies . Specifically, a power conversion efficiency of 19.67% was achieved in PTQ10/m-BTP-PhC6 binary devices, ranking amongst the highest values for OSCs .
Biochemische Analyse
Biochemical Properties
3,6-Dibromopyrazine-2,5-dicarbonitrile plays a significant role in biochemical reactions due to its electron-deficient nature. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to modulate intermolecular interactions and improve molecular packing, which is beneficial for charge generation, transport, and collection . These interactions are crucial for optimizing the performance of organic solar cells (OSCs), where 3,6-Dibromopyrazine-2,5-dicarbonitrile acts as a solid additive .
Cellular Effects
The effects of 3,6-Dibromopyrazine-2,5-dicarbonitrile on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to improve molecular packing and charge transport can significantly impact cellular processes, leading to enhanced efficiency in applications such as organic solar cells . Detailed studies on its specific effects on different cell types are still limited.
Molecular Mechanism
At the molecular level, 3,6-Dibromopyrazine-2,5-dicarbonitrile exerts its effects through binding interactions with biomolecules. It acts as an electron-deficient building block, facilitating charge generation and transport. The compound’s ability to modulate intermolecular interactions and improve molecular packing is key to its function . These properties make it a valuable additive in enhancing the performance of organic solar cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3,6-Dibromopyrazine-2,5-dicarbonitrile can change over time. The compound’s stability and degradation are important factors to consider. While specific studies on its long-term effects on cellular function are limited, its stability and effectiveness as a solid additive in organic solar cells have been demonstrated
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,6-Dibromopyrazine-2,5-dicarbonitrile can be synthesized through a multi-step process starting from readily available raw materials. One common method involves the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide and silver nitrate, resulting in the formation of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate. This intermediate is then subjected to bromination and subsequent dehydration to yield 3,6-dibromopyrazine-2,5-dicarbonitrile .
Industrial Production Methods: Industrial production of 3,6-dibromopyrazine-2,5-dicarbonitrile typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for various applications .
Analyse Chemischer Reaktionen
Types of Reactions: 3,6-Dibromopyrazine-2,5-dicarbonitrile undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano groups can be reduced to amines using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be further oxidized to introduce additional functional groups.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atoms.
- Reduction reactions produce amine derivatives.
- Oxidation reactions result in compounds with additional oxygen-containing functional groups .
Vergleich Mit ähnlichen Verbindungen
3,6-Dibromopyrazine-2-carbonitrile: Similar structure but with only one cyano group.
3,6-Dibromopyrazine-2,5-dicarboxylic acid: Similar structure but with carboxylic acid groups instead of cyano groups.
Uniqueness: 3,6-Dibromopyrazine-2,5-dicarbonitrile is unique due to its dual cyano groups, which enhance its electron-deficient nature and make it particularly effective in applications requiring strong electron-accepting properties .
Eigenschaften
IUPAC Name |
3,6-dibromopyrazine-2,5-dicarbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6Br2N4/c7-5-3(1-9)11-6(8)4(2-10)12-5 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVZWWZUTZAEJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(C(=N1)Br)C#N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.90 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Tert-butyl 3-methyl-4-[3-(prop-2-enoylamino)propanoyl]piperazine-1-carboxylate](/img/structure/B2421201.png)
![2,2,2-trichloro-1-[4-(2-chloro-4-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone](/img/structure/B2421202.png)
![N-[2-[[(1R,2S)-2-(4-Fluorophenyl)cyclopropyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2421203.png)
![7-(4-Methoxystyryl)[1,2,4]triazolo[1,5-a]-pyrimidin-2-amine](/img/structure/B2421207.png)



![2-chloro-N-[2-(morpholine-4-carbonyl)-1-benzofuran-3-yl]pyridine-4-carboxamide](/img/structure/B2421213.png)

